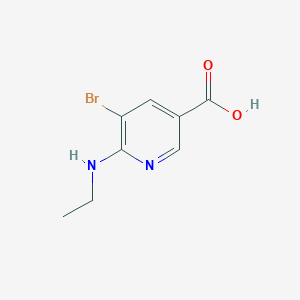![molecular formula C12H12N2O4S B13014673 1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13014673.png)
1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dioxidobenzoisothiazole moiety linked to a pyrrolidine carboxylic acid group. The presence of the dioxidobenzoisothiazole ring imparts unique chemical properties to the compound, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoisothiazole derivatives with pyrrolidine carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of tert-butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate as an intermediate has been documented .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, efficiency, and safety. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidobenzoisothiazole ring to its corresponding thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoisothiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The dioxidobenzoisothiazole ring can interact with enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
(1,1-Dioxidobenzo[d]isothiazol-3-yl)proline: Similar in structure but with a proline moiety instead of pyrrolidine.
3-(1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanenitrile: Contains a hydrazinyl group, offering different reactivity and applications.
(1,1-Dioxidobenzo[d]isothiazol-3-yl)thioacetonitrile: Features a thioacetonitrile group, which imparts unique chemical properties.
Uniqueness
1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid stands out due to its specific combination of the dioxidobenzoisothiazole ring and pyrrolidine carboxylic acid. This unique structure provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C12H12N2O4S |
|---|---|
分子量 |
280.30 g/mol |
IUPAC 名称 |
1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4S/c15-12(16)8-5-6-14(7-8)11-9-3-1-2-4-10(9)19(17,18)13-11/h1-4,8H,5-7H2,(H,15,16) |
InChI 键 |
DIMUJPMWCNNFRY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1C(=O)O)C2=NS(=O)(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13014593.png)

![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)
![9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13014622.png)


![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)



![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)


